molecular formula C12H16BrNO B12862874 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide CAS No. 924969-59-5

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide

Cat. No.: B12862874
CAS No.: 924969-59-5
M. Wt: 270.17 g/mol
InChI Key: OBCHOWHJLYHVES-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is an organic compound with the molecular formula C12H16BrNO It is a brominated derivative of butyramide, featuring a bromine atom attached to the butyramide backbone and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide typically involves the bromination of N-(3,5-dimethylphenyl)butyramide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted butyramides, depending on the nucleophile used.

    Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can produce alcohols or amines.

    Hydrolysis: Hydrolysis results in the formation of 3,5-dimethylphenylamine and butyric acid.

Scientific Research Applications

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylphenyl)butyramide: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-N-phenylbutyramide: Similar structure but without the methyl groups on the phenyl ring.

    2-Bromo-N-(3,4-dimethylphenyl)butyramide: Similar but with different methyl group positions on the phenyl ring.

Uniqueness

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide is unique due to the presence of both the bromine atom and the 3,5-dimethylphenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.

Properties

CAS No.

924969-59-5

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-(3,5-dimethylphenyl)butanamide

InChI

InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15)

InChI Key

OBCHOWHJLYHVES-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)C)C)Br

Origin of Product

United States

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